[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine
Description
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is a sulfonamide derivative featuring a pyridylamine core linked to a substituted phenyl ring. The phenyl group is functionalized with a bromo substituent at the para position and a propoxy group at the meta position, conferring distinct electronic and steric properties. Its molecular formula is C₁₄H₁₅BrN₂O₃S, with a molecular weight of 371.25 g/mol.
This compound is hypothesized to exhibit activity in kinase inhibition or receptor modulation due to structural similarities with sulfonamide-based pharmaceuticals.
Properties
Molecular Formula |
C14H15BrN2O3S |
|---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
4-bromo-3-propoxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-9-20-14-10-12(3-4-13(14)15)21(18,19)17-11-5-7-16-8-6-11/h3-8,10H,2,9H2,1H3,(H,16,17) |
InChI Key |
HIKVNYOOUSHLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine typically involves multiple steps. One common method starts with the bromination of 3-propoxyphenyl, followed by sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with 4-pyridylamine under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromine atom.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, sulfonyl, and halogenated derivatives .
Scientific Research Applications
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
The meta-propoxy vs. para-bromo configuration introduces steric hindrance, which may alter binding affinity in enzyme pockets compared to simpler bromophenyl analogues.
Core Structure Variations :
- The pyridylamine core in the target compound differs from the pyrimidine -morpholine scaffold in , which confers greater hydrogen-bond acceptor capacity (7 vs. 5) and kinase selectivity in some contexts.
Biological Activity
[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its structural characteristics and mechanisms of action.
Chemical Structure
The structure of [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine can be represented as follows:
- Chemical Formula : C14H16BrN2O3S
- Molecular Weight : 364.25 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds with sulfonamide moieties, including [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme systems, particularly those involved in folate synthesis.
- In Vitro Studies :
- The compound was tested against various strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 250 µg/mL, indicating promising antibacterial and antifungal activity.
- Notably, the compound exhibited remarkable activity against Candida albicans with an MIC of 62.5 µg/mL, comparable to standard antifungals like fluconazole .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 |
| Candida albicans | 62.5 |
Antioxidant Activity
In addition to antimicrobial effects, [(4-Bromo-3-propoxyphenyl)sulfonyl]-4-pyridylamine has shown potential as an antioxidant:
- Mechanism : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.
- Comparative Analysis : When compared to standard antioxidants like butylhydroxytoluene (BHT), the compound demonstrated significant activity, making it a candidate for further exploration in oxidative stress-related conditions .
Case Studies and Research Findings
- Docking Studies :
- Toxicity Profile :
- Structural Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
